molecular formula C16H9Cl3N2S B2890555 4-Chloro-6-[(2,4-dichlorophenyl)sulfanyl]-3-phenylpyridazine CAS No. 477872-29-0

4-Chloro-6-[(2,4-dichlorophenyl)sulfanyl]-3-phenylpyridazine

Cat. No.: B2890555
CAS No.: 477872-29-0
M. Wt: 367.67
InChI Key: PUDQGOLOQJXJOS-UHFFFAOYSA-N
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Description

4-Chloro-6-[(2,4-dichlorophenyl)sulfanyl]-3-phenylpyridazine is a chemical compound with the molecular formula C16H9Cl3N2S. It is known for its unique structure, which includes a pyridazine ring substituted with chloro, dichlorophenyl, and phenyl groups. This compound is primarily used in research and industrial applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-[(2,4-dichlorophenyl)sulfanyl]-3-phenylpyridazine typically involves the reaction of 2,4-dichlorothiophenol with 4-chloro-3-phenylpyridazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-[(2,4-dichlorophenyl)sulfanyl]-3-phenylpyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-6-[(2,4-dichlorophenyl)sulfanyl]-3-phenylpyridazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-6-[(2,4-dichlorophenyl)sulfanyl]-3-phenylpyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-phenylpyridazine: Lacks the dichlorophenylsulfanyl group.

    2,4-Dichlorothiophenol: Lacks the pyridazine ring.

    6-[(2,4-Dichlorophenyl)sulfanyl]-3-phenylpyridazine: Lacks the chloro group at the 4-position.

Uniqueness

4-Chloro-6-[(2,4-dichlorophenyl)sulfanyl]-3-phenylpyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for research and industrial applications where specific reactivity or biological activity is desired.

Properties

IUPAC Name

4-chloro-6-(2,4-dichlorophenyl)sulfanyl-3-phenylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl3N2S/c17-11-6-7-14(12(18)8-11)22-15-9-13(19)16(21-20-15)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDQGOLOQJXJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2Cl)SC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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